1-(2,4-Dimethoxyphenyl)-3-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)urea
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Overview
Description
3-(2,4-DIMETHOXYPHENYL)-1-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a methypiperidinyl group, and a pyridazinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-(2,4-DIMETHOXYPHENYL)-1-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA typically involves multiple steps, starting from commercially available reagents. The synthetic route may include the following steps:
Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of appropriate starting materials under controlled conditions to form the dimethoxyphenyl intermediate.
Introduction of the Methypiperidinyl Group: The methypiperidinyl group is introduced through a nucleophilic substitution reaction, often using a suitable piperidine derivative.
Coupling with the Pyridazinyl Group: The final step involves coupling the previously formed intermediates with a pyridazinyl derivative under specific reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
3-(2,4-DIMETHOXYPHENYL)-1-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions vary based on the specific reaction pathway and conditions employed.
Scientific Research Applications
3-(2,4-DIMETHOXYPHENYL)-1-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, exploring its pharmacological effects and mechanisms of action.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,4-DIMETHOXYPHENYL)-1-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
When compared to similar compounds, 3-(2,4-DIMETHOXYPHENYL)-1-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA stands out due to its unique combination of functional groups and structural features. Similar compounds include:
3-(3,4-Dimethoxyphenyl)-1-propanol: Shares the dimethoxyphenyl group but differs in the rest of the structure.
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: Contains a dimethoxyphenyl group but has a different core structure.
N-(2,4-Diaryltetrahydroquinolin-1-yl) furan-2-carboxamide: Features a tetrahydroquinoline moiety and different functional groups.
Properties
Molecular Formula |
C25H29N5O3 |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]urea |
InChI |
InChI=1S/C25H29N5O3/c1-17-11-13-30(14-12-17)24-10-9-21(28-29-24)18-5-4-6-19(15-18)26-25(31)27-22-8-7-20(32-2)16-23(22)33-3/h4-10,15-17H,11-14H2,1-3H3,(H2,26,27,31) |
InChI Key |
RYISGVQIZSULKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)NC4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
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